
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridinone ring substituted with an amino group and a 3,3-dimethylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one typically involves the reaction of a pyridinone precursor with an appropriate amine and alkylating agent. One common method involves the use of 3,3-dimethylbutylamine and a pyridinone derivative under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, dihydropyridine derivatives from reduction, and various substituted pyridinones from nucleophilic substitution .
Aplicaciones Científicas De Investigación
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic 3,3-dimethylbutyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(3,3-dimethylbutyl)-1,3-dimethylthiourea: Similar structure but contains a thiourea group instead of a pyridinone ring.
3-Amino-1-[4-(3,3-dimethylbutyl)-1-piperazinyl]-1-butanone: Contains a piperazine ring and a butanone group, differing in both structure and reactivity.
Uniqueness
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-amino-1-(3,3-dimethylbutyl)pyridin-4-one |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)5-7-13-6-4-10(14)9(12)8-13/h4,6,8H,5,7,12H2,1-3H3 |
Clave InChI |
ZFZYRBGAECXCIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCN1C=CC(=O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


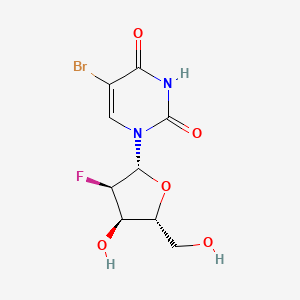
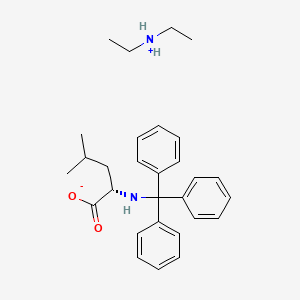
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
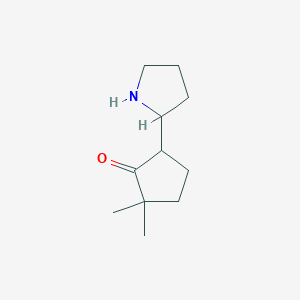
![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)

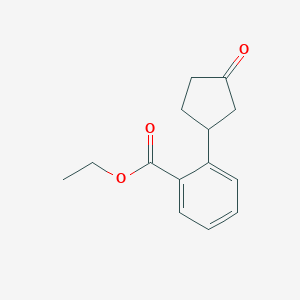
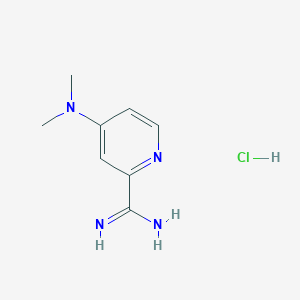
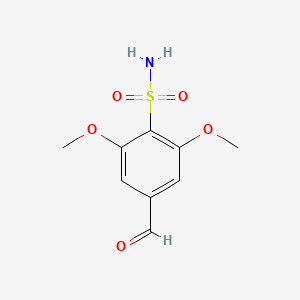

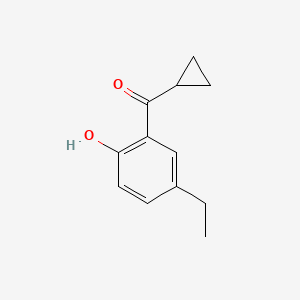
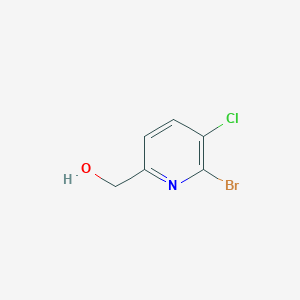
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)

